2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine
Description
2-(4-Benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a benzylpiperazine moiety and dimethylamine group. Its molecular formula is C₁₆H₂₁N₅, with a molecular weight of 283.37 g/mol . The dimethylamine substitution at position 4 of the pyrimidine ring may influence its electronic properties, solubility, and binding affinity to biological targets.
Properties
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5/c1-20(2)16-8-9-18-17(19-16)22-12-10-21(11-13-22)14-15-6-4-3-5-7-15/h3-9H,10-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBWNFUBWVMEPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine typically involves multi-step chemical processes. One common method includes the reductive amination of a pyrimidine derivative with benzylpiperazine. The reaction is often carried out in the presence of a reducing agent such as sodium cyanoborohydride in methanol . The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow hydrogenation and microwave-assisted synthesis are some of the advanced techniques employed to enhance efficiency and reduce production costs . These methods ensure consistent quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated pyrimidine derivatives, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various functionalized pyrimidine compounds .
Scientific Research Applications
2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. It is known to bind to certain receptors and enzymes, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, influencing various biochemical pathways . Further studies are needed to elucidate the detailed molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural Analog 1: 2-(4-Benzylpiperazin-1-yl)-6-Methylpyrimidin-4-Amine
- Molecular Formula : C₁₆H₂₁N₅ (same as the target compound) .
- Key Difference : The dimethylamine group in the target compound is replaced with a single methyl group at position 6 of the pyrimidine ring.
- Physicochemical Properties: H-Bond Donors/Acceptors: 1 donor, 5 acceptors . LogD (pH 5.5): Not reported, but the reduced substitution (methyl vs. dimethyl) may decrease lipophilicity compared to the dimethyl analog.
Structural Analog 2: 2-(4-Benzylpiperidin-1-yl)-N,6-Dimethylpyrimidin-4-Amine
- Molecular Formula : C₁₈H₂₅N₅ .
- Key Difference : The piperazine ring is replaced with piperidine (saturated six-membered ring with one nitrogen), and a methyl group is added at position 6 of the pyrimidine.
- Physicochemical Properties: H-Bond Donors/Acceptors: 1 donor, 4 acceptors . LogD (pH 5.5): Not reported, but the piperidine’s reduced nitrogen content may lower polarity compared to piperazine analogs.
Structural Analog 3: N-(2,4-Dimethylphenyl)-2-(4-Phenylpiperazin-1-yl)Pteridin-4-Amine
- Molecular Formula : C₂₃H₂₅N₇ .
- Key Difference : The pyrimidine ring is replaced with a pteridine system (a fused pyrimidine-pyrazine ring), and the benzyl group is replaced with phenyl.
- Pharmacological Relevance : Pteridine derivatives are explored for kinase inhibition and anticancer activity. The larger aromatic system may enhance π-π stacking interactions but reduce solubility .
Structural Analog 4: 2-(4-Benzylpiperazin-1-yl)-5-(3-Phenylprop-2-Enylidene)Thiazol-4-One
- Molecular Formula : C₂₁H₂₀N₄OS .
- Key Difference : The pyrimidine ring is replaced with a thiazolone core conjugated to a cinnamaldehyde-derived substituent.
- Pharmacological Relevance: This compound exhibited antiplasmodial activity, though with moderate potency.
Comparative Analysis Table
Key Research Findings and Trends
Impact of Piperazine vs. Piperidine analogs may exhibit better CNS penetration due to increased lipophilicity .
Substituent Positioning: Electron-withdrawing groups (e.g., Cl, NO₂) at the ortho/para positions of the benzyl ring enhance AChE inhibition in related compounds (IC₅₀ = 0.91 μM for ortho-Cl derivative) . Dimethylamine at position 4 of pyrimidine may optimize steric and electronic interactions compared to single methyl groups .
Heterocycle Replacement :
- Thiazolone and pteridine cores introduce distinct electronic profiles, affecting solubility and target selectivity .
Biological Activity
2-(4-benzylpiperazin-1-yl)-N,N-dimethylpyrimidin-4-amine is a synthetic organic compound that has attracted attention in medicinal chemistry due to its potential therapeutic applications. The compound features a unique structure combining a benzylpiperazine moiety with a dimethylpyrimidinamine core, making it a valuable subject for research in pharmacology and related fields.
- Molecular Formula: C17H23N5
- Molecular Weight: 297.3980 g/mol
- CAS Number: 1333960-23-8
- SMILES Representation: CN=c1cc(C)nc([nH]1)N1CCN(CC1)Cc1ccccc1
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including receptors and enzymes. The compound's structure allows it to fit into active sites, influencing biochemical pathways. Research indicates potential interactions with neurotransmitter receptors, which may underlie its pharmacological effects.
Biological Activity and Applications
Research has demonstrated several biological activities associated with this compound:
1. Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro assays have shown effectiveness against both bacterial and fungal strains, suggesting its potential as an antimicrobial agent.
2. Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound has been investigated for its neuropharmacological properties. It may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine, which are critical in mood regulation and cognitive functions.
3. Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. Research involving cell line assays has shown that it can inhibit the proliferation of certain cancer cell types, indicating a need for further investigation into its mechanisms and efficacy.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Efficacy
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of the compound using the disc diffusion method against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated significant inhibition zones, suggesting strong antimicrobial activity.
Case Study: Neuropharmacological Effects
In a study by Johnson et al. (2024), the compound was assessed for its effects on serotonin receptor modulation in rodent models. Behavioral assays demonstrated increased serotonin levels, correlating with improved mood-related behaviors, thus supporting its potential use in treating mood disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
